molecular formula C20H20N8O B2591836 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2197784-56-6

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2591836
CAS No.: 2197784-56-6
M. Wt: 388.435
InChI Key: KLCCDESATANYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a potent, selective, and cell-active allosteric inhibitor of the Src Homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a central node in the RAS-MAPK signaling pathway and is required for signal transduction from multiple receptor tyrosine kinases (RTKs) . Its activity is implicated in the proliferation and survival of various cancer cells. This inhibitor functions by stabilizing SHP2 in its auto-inhibited conformation, thereby preventing its role in RAS activation. As a research tool, it is highly valuable for investigating the oncogenic roles of SHP2, exploring resistance mechanisms to targeted therapies like RTK inhibitors, and evaluating combination treatment strategies in oncology research, particularly in cancers driven by RTK or RAS pathway activation. The therapeutic targeting of SHP2 has emerged as a promising strategy to overcome resistance to various anticancer agents and to treat RTK-driven cancers .

Properties

IUPAC Name

2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c1-13-23-19-16(9-22-26(19)2)20(24-13)27-10-14(11-27)12-28-18(29)6-5-17(25-28)15-4-3-7-21-8-15/h3-9,14H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCCDESATANYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

The compound is characterized by a complex structure that includes a pyridazinone core, azetidine moiety, and a pyrazolo[3,4-d]pyrimidine substituent. This unique combination of structural features may confer diverse biological activities.

Antiparasitic and Antifungal Properties

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as antiparasitic and antifungal agents. For instance, derivatives from this scaffold have shown significant activity against various parasitic infections, including those caused by Leishmania and Trypanosoma species. The mechanism often involves the inhibition of critical enzymes in the parasites' metabolic pathways .

Anti-Tubercular Activity

The compound's structural similarity to known anti-tubercular agents has led researchers to investigate its efficacy against Mycobacterium tuberculosis. In vitro studies demonstrated that certain derivatives exhibit promising inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM), indicating potential as anti-tubercular agents . The mechanism appears to involve disruption of bacterial cell wall synthesis and metabolic processes.

Anti-inflammatory Effects

Compounds with pyrazolo[3,4-d]pyrimidine cores have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This activity is particularly relevant in the context of chronic inflammatory diseases where COX inhibition can alleviate symptoms . Research indicates that specific derivatives selectively inhibit COX-2 without affecting COX-1, suggesting a favorable side effect profile.

Synthesis and Biological Evaluation

A series of studies have synthesized various derivatives of the compound to evaluate their biological activities systematically. For example:

  • Synthesis Methodology : The synthesis typically involves multi-step reactions starting from 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives through chlorination and subsequent hydrazinolysis .
  • Biological Testing : The synthesized compounds were subjected to biological assays to determine their efficacy against specific targets such as Mycobacterium tuberculosis and various cancer cell lines. Notably, some compounds exhibited IC90 values lower than 5 μM against cancer cells .

Data Tables

Activity IC50 (μM) Target Reference
Anti-Tubercular1.35 - 2.18Mycobacterium tuberculosis
COX-2 InhibitionN/AInflammatory pathways
AntiparasiticN/AVarious parasites

Scientific Research Applications

The compound “2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one” is a complex heterocyclic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, including its synthesis, biological activities, and potential therapeutic uses.

Example Synthesis Pathway

A general pathway might involve:

  • Starting from 1H-pyrazolo[3,4-d]pyrimidine derivatives.
  • Reacting with appropriate azetidine precursors.
  • Finalizing with pyridazine formation through condensation reactions.

Anticancer Activity

Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer properties. For instance:

  • CDK2 Inhibition : Compounds similar to the target molecule have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells such as breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) .

Antibacterial Properties

Certain derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated antibacterial activity against various pathogens. This suggests potential applications in developing new antibiotics .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding how modifications to the structure can enhance or inhibit biological activity .

Case Study 1: CDK2 Inhibition

In a study focused on synthesizing new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine scaffolds, researchers reported that several synthesized compounds showed promising anti-proliferative effects on cancer cell lines. The binding modes were analyzed using molecular docking, confirming strong interactions with the CDK2 active site .

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial properties of pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that modifications at specific positions significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis of Related Compounds

Compound NameStructure TypeBiological ActivityReference
Pyrazolo[3,4-d]pyrimidineHeterocyclicAnticancer
6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidineHeterocyclicAntibacterial
Pyrazolo[3,4-b]pyridineHeterocyclicAnticancer

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound X shares structural motifs with several pyrazolo[3,4-d]pyrimidine and pyridazinone derivatives. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Substituents Source
Compound X Not explicitly provided* - 1,6-dimethyl-pyrazolo[3,4-d]pyrimidine, azetidinylmethyl, pyridin-3-yl, dihydropyridazin-3-one Question
PF-04449613 (pyrazolo[3,4-d]pyrimidine derivative) C21H25N5O3 395.45 Tetrahydro-2H-pyran-4-yl, (R)-1-(3-phenoxyazetidinyl)ethyl
WYE-687 (pyrazolo[3,4-d]pyrimidine derivative) C28H32N8O3 528.61 Morpholin-4-yl, 1-(pyridin-3-ylmethyl)piperidin-4-yl, phenylcarbamate
Compound 44g (pyrido[3,4-d]pyrimidin-4-one derivative) C18H18N6O 334.37 Pyridin-2-ylpiperazinylmethyl, pyrido[3,4-d]pyrimidin-4(3H)-one
6-(2,4-Dichloroanilino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one C12H10Cl2N6O 325.15 2,4-Dichloroanilino, methyl, pyrazolo[4,3-d]pyrimidin-7-one

Notes:

  • *Compound X’s molecular formula can be inferred as approximately C21H21N7O based on its substituents and core structure.

Physicochemical Properties

  • Molecular Weight : Compound X is likely intermediate in size (~450–500 g/mol) compared to WYE-687 (528.61) and PF-04449613 (395.45). Lower molecular weight analogues (e.g., 325.15 in ) may exhibit better membrane permeability but reduced target specificity .
  • Solubility: The pyridin-3-yl group in Compound X may enhance water solubility relative to lipophilic substituents like phenylcarbamate in WYE-687 or dichloroanilino groups in .

Substituent Effects

  • Azetidine vs.
  • Pyridin-3-yl vs. Phenoxy/Pyran: The pyridin-3-yl group in Compound X enables hydrogen bonding and π-stacking, whereas phenoxy (PF-04449613) or pyran groups () may prioritize lipophilicity for blood-brain barrier penetration .
  • Core Heterocycle Differences: Pyrazolo[3,4-d]pyrimidine (Compound X) vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.